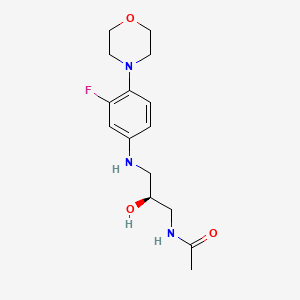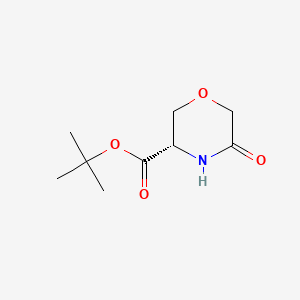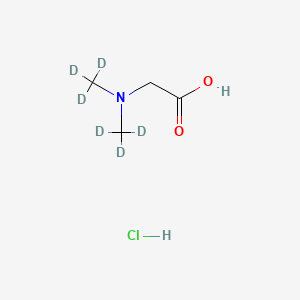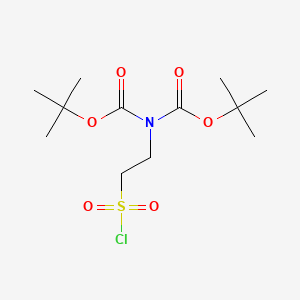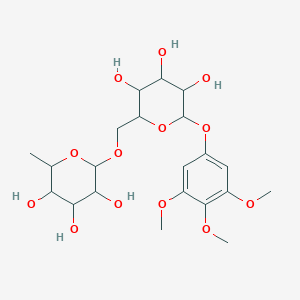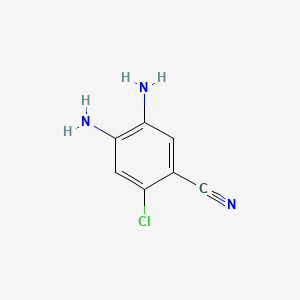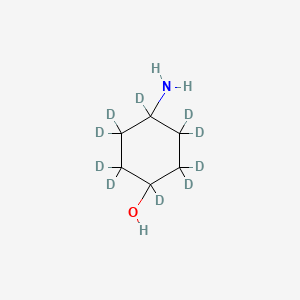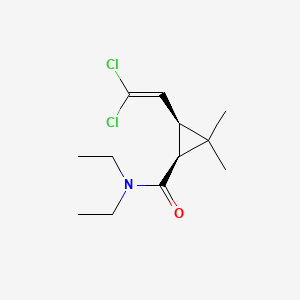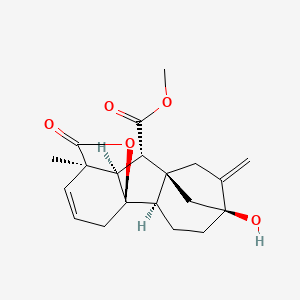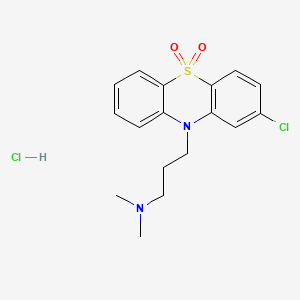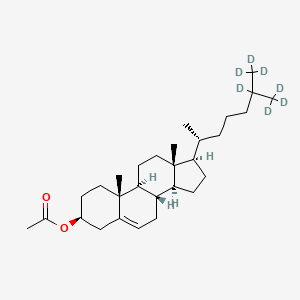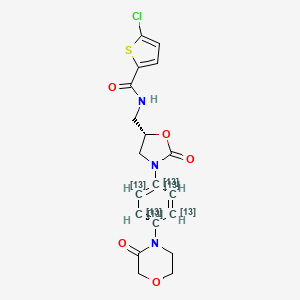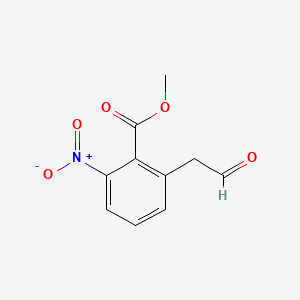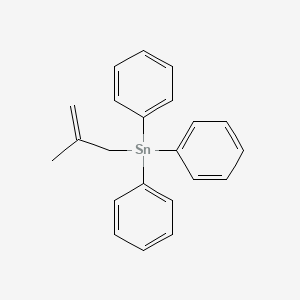
(2-Methylallyl)triphenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylallyl)triphenylstannane: is an organotin compound with the molecular formula C22H22Sn and a molecular weight of 405.12 g/mol (2-Methyl-2-propenyl)triphenyltin . This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Methylallyl)triphenylstannane typically involves the reaction between triphenyltin chloride and 2-methylallyl bromide . The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .
Industrial Production Methods:
.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2-Methylallyl)triphenylstannane can undergo substitution reactions where the is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form various .
Reduction Reactions: It can also undergo reduction reactions to form .
Common Reagents and Conditions:
Substitution: Common reagents include and .
Oxidation: Reagents such as or are used.
Reduction: Reagents like are employed.
Major Products:
Substitution: Products include various .
Oxidation: Products include .
Reduction: Products include organotin hydrides .
Aplicaciones Científicas De Investigación
Chemistry:
(2-Methylallyl)triphenylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds . It is also utilized in cross-coupling reactions to synthesize complex organic molecules .
Biology and Medicine:
In biological research, this compound is studied for its potential as an insect reproduction inhibitor . It has shown promising properties for controlling the reproduction of insects and related species .
Industry:
The compound is used in the development of household insect sterilization products due to its ability to inhibit insect reproduction .
Mecanismo De Acción
The mechanism of action of (2-Methylallyl)triphenylstannane involves its interaction with biological macromolecules . The compound exerts its effects by binding to specific molecular targets , disrupting normal biological processes. In the case of insect reproduction inhibition, it interferes with the hormonal pathways responsible for reproduction .
Comparación Con Compuestos Similares
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Comparison:
- Triphenyltin chloride is commonly used as a precursor in the synthesis of various organotin compounds, including (2-Methylallyl)triphenylstannane.
- Triphenyltin hydroxide and triphenyltin acetate are also used in similar applications but differ in their reactivity and stability compared to this compound .
Uniqueness:
This compound is unique due to its specific structure and reactivity , making it particularly useful in cross-coupling reactions and as an insect reproduction inhibitor .
Propiedades
IUPAC Name |
2-methylprop-2-enyl(triphenyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNQMXQECPOQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
